molecular formula C22H18N4O4S B2519931 N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-phenylbenzo[c]isoxazole-5-carboxamide CAS No. 2034241-51-3

N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-phenylbenzo[c]isoxazole-5-carboxamide

Cat. No. B2519931
CAS RN: 2034241-51-3
M. Wt: 434.47
InChI Key: QVJDROJFJVLWBU-UHFFFAOYSA-N
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Description

The compound N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-phenylbenzo[c]isoxazole-5-carboxamide is a complex molecule that likely exhibits a range of biological activities due to the presence of multiple heterocyclic systems within its structure. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds with similar heterocyclic scaffolds such as thiadiazole, benzothiazine, and triazolothiadiazole, which are known for their biological properties, including anticancer and antioxidant activities .

Synthesis Analysis

The synthesis of related compounds involves the use of microwave-assisted reactions, which are known for their efficiency and reduced reaction times. For instance, a series of N-substituted benzamide derivatives containing a thiadiazole scaffold were synthesized using microwave irradiation, which is a solvent-free method that could potentially be applied to the synthesis of the compound . Similarly, the synthesis of N-substituted carboxamides based on a pyrazolobenzothiazine ring system was achieved, and the routes of formation for these products were discussed . These methods could provide insights into the synthesis of N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-phenylbenzo[c]isoxazole-5-carboxamide.

Molecular Structure Analysis

The molecular structure of compounds with similar scaffolds has been elucidated using various spectroscopic techniques such as IR, NMR, and mass spectrometry . Additionally, X-ray crystallography has been used to determine the structures of certain compounds, which provides a detailed understanding of the molecular conformation and arrangement . These techniques would be essential in analyzing the molecular structure of the compound .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds often include cyclization and substitution reactions. For example, the formation of triazolothiadiazole derivatives was achieved through a dehydrosulfurization reaction under the influence of excess HgO, leading to carboxamides with the desired heterocyclic system . These reactions are indicative of the types of chemical transformations that might be involved in the synthesis and further chemical reactions of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been predicted using computational studies, which include absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties . These studies are crucial for understanding the drug-like behavior and potential therapeutic applications of the compounds. The antioxidant activities of some compounds were also evaluated, showing that they possess moderate to significant radical scavenging activity . Such analyses would be relevant for the compound to assess its biological efficacy and safety profile.

Scientific Research Applications

Synthesis and Antioxidant Activity

Research into similar compounds with structural resemblances to N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-phenylbenzo[c]isoxazole-5-carboxamide indicates a focus on synthesizing novel derivatives and evaluating their antioxidant activities. For instance, a study on the synthesis and antioxidant studies of novel N-substituted benzyl/phenyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetamides highlighted the synthesis of new compounds based on the pyrazolobenzothiazine ring system. These compounds were found to possess moderate to significant radical scavenging activity, suggesting their potential as templates for future development of biologically active compounds (Ahmad et al., 2012).

Antimicrobial and Anticancer Applications

Another area of research focuses on the design, synthesis, and evaluation of novel derivatives for their antimicrobial and anticancer activities. For example, novel analogs of 3-(4-substituted benzylideneamino)-N-(6-substituted-1,3-benzo[d]thiazol-2-yl)-4,5-dihydro-5-oxo-pyrazole-1-carboxamide showed promising antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis. These compounds were also evaluated for their cytotoxic activity against mammalian cell lines, suggesting their potential as promising antibacterial agents without cytotoxic concerns (Palkar et al., 2017).

Synthesis and Characterization for Biological Evaluation

Further research includes the synthesis and characterization of compounds for specific biological evaluations. For instance, the synthesis, characterization, antimicrobial evaluation, and docking studies of certain derivatives point towards their meticulous design and evaluation for specific biological targets, demonstrating the comprehensive approach taken in exploring the applications of these chemical compounds in scientific research (Talupur et al., 2021).

properties

IUPAC Name

N-(1,3-dimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-5-yl)-3-phenyl-2,1-benzoxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O4S/c1-25-19-11-9-16(13-20(19)26(2)31(25,28)29)23-22(27)15-8-10-18-17(12-15)21(30-24-18)14-6-4-3-5-7-14/h3-13H,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVJDROJFJVLWBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)NC(=O)C3=CC4=C(ON=C4C=C3)C5=CC=CC=C5)N(S1(=O)=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-phenylbenzo[c]isoxazole-5-carboxamide

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